6-Hydroxy-2-naphthoic acid (HNA), CAS 16712-64-4, is a bifunctional aromatic carboxylic acid essential for synthesizing high-performance thermotropic liquid crystal polymers (LCPs).[1][2][3] Its rigid, linear 2,6-substitution pattern is a critical structural feature that enables the formation of highly ordered, rod-like polymer chains.[2][4] These polymers, such as the copolyester Vectra®, are known for their exceptional thermal stability, high strength, and chemical resistance, making them suitable for demanding applications in electronics and advanced materials.[2][4][5]
Substituting 6-hydroxy-2-naphthoic acid (6H2NA) with its positional isomers, such as 1-hydroxy-2-naphthoic acid or 3-hydroxy-2-naphthoic acid, is not viable for high-performance polymer applications. The specific para-linkage of the 2,6-substitution in 6H2NA is geometrically essential for forming the linear, rigid-rod polymer chains that create liquid crystalline phases.[2][4] Isomers with different substitution patterns (e.g., ortho or meta linkages) introduce kinks into the polymer backbone, disrupting the chain's linearity and ability to pack efficiently. This structural disruption prevents the formation of the highly ordered nematic melts necessary for producing materials with high tensile strength and thermal stability, leading to polymers with fundamentally inferior mechanical and thermophysical properties.[6]
6-Hydroxy-2-naphthoic acid (HNA) is a critical comonomer for raising the performance ceiling of polyesters based on simpler monomers like 4-hydroxybenzoic acid (HBA). The homopolymer of HBA (PHBA) has an impractically high melting point (>500 °C), making it difficult to process.[4] Incorporating HNA disrupts the crystallinity just enough to create a tractable, melt-processable copolyester, while its rigid naphthyl structure ensures high thermal stability is maintained. For example, the well-known LCP Vectra®, a copolymer of HBA and HNA, has a melting point of 330 °C and a decomposition temperature above 400 °C, enabling high-temperature melt spinning and application use.[2][5] This provides a significant processing and performance advantage over the intractable PHBA homopolymer.
| Evidence Dimension | Thermal Properties |
| Target Compound Data | Vectra® (HBA/HNA copolymer): Melting point ~330 °C; Decomposition >400 °C.[2][5] |
| Comparator Or Baseline | PHBA (HBA homopolymer): Melting point >500 °C (intractable).[4] |
| Quantified Difference | Lowers melting point by >170 °C for processability while retaining high decomposition temperature. |
| Conditions | Melt polycondensation of monomers to form high molecular weight polyesters. |
This demonstrates the compound's essential role as a processability-enhancing and performance-retaining comonomer, which is its primary industrial procurement driver.
While the homopolymer of 6-hydroxy-2-naphthoic acid (PHNA) exhibits excellent thermal properties, its high glass transition temperature (Tg) can be a processing challenge. Data from differential scanning calorimetry shows the Tg of PHNA is approximately 420 K (147 °C).[7] In contrast, a 73/27 HBA/HNA copolymer (Vectra A) exhibits a significantly lower Tg of around 93 °C (366 K).[8] This lower Tg, achieved by copolymerization, is critical for improving the melt flow characteristics and widening the processing window for techniques like injection molding and fiber spinning, without sacrificing the high-temperature performance derived from the naphthyl units.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 73/27 HBA/HNA Copolymer: ~93 °C (366 K).[8] |
| Comparator Or Baseline | PHNA Homopolymer: ~147 °C (420 K).[7] |
| Quantified Difference | Tg is ~54 °C lower in the copolymer, enhancing processability. |
| Conditions | Analysis by Differential Scanning Calorimetry (DSC). |
This quantifies the compound's role in creating processable LCPs; a buyer needs this balance, not just the raw properties of an intractable homopolymer.
The synthesis of high-performance LCPs via melt polycondensation is highly sensitive to monomer purity. Impurities can act as chain terminators, preventing the formation of high molecular weight polymers and significantly degrading the final material's mechanical and thermal properties.[9] The synthesis of 6-hydroxy-2-naphthoic acid itself requires meticulous process control to minimize by-products.[9][10] Procuring this monomer with guaranteed high purity (e.g., >99%) is therefore a critical process parameter for achieving the desired polymer performance, such as the high tensile strength (26 g/denier ) reported for Vectran® fibers.[11][12] Using a lower-grade or crude material would result in inconsistent polymerization and inferior product quality.
| Evidence Dimension | Monomer Purity Requirement |
| Target Compound Data | High Purity (>99%) required for consistent high molecular weight LCP synthesis.[9] |
| Comparator Or Baseline | Crude or lower-purity material, which contains reaction-terminating impurities. |
| Quantified Difference | Not directly quantifiable as a single number, but the difference between successful polymerization to a high-strength fiber and failure to achieve target molecular weight. |
| Conditions | Melt polycondensation for high-performance polyesters. |
This justifies the procurement of high-purity material over cheaper, less-defined alternatives by linking starting material quality directly to final product performance and process reliability.
The primary application is the synthesis of LCPs like Vectra® through copolymerization with 4-hydroxybenzoic acid.[2][4] The incorporation of the 6-hydroxy-2-naphthoic acid unit is essential for achieving a polymer that is both melt-processable and possesses extreme thermal stability and high tensile strength.[5][11] This makes it the right choice for producing high-performance fibers for ropes, cables, and sailcloth, as well as injection-molded parts for electronics connectors and aerospace components that operate in hostile environments.[2]
Beyond LCPs, 6-hydroxy-2-naphthoic acid serves as a monomer for other specialty aromatic polyesters where high thermal resistance is a primary requirement.[3][10] Its rigid naphthalene core contributes to a high glass transition temperature and thermal stability, making it a suitable precursor for materials used in high-temperature films, coatings, and advanced composites.
The defined, rigid structure of 6-hydroxy-2-naphthoic acid makes it a valuable starting material for creating other liquid crystalline materials, such as specialty epoxy resins.[3][13] These materials leverage the inherent order-forming tendency of the naphthoic acid backbone to create resins with unique thermal and mechanical properties for advanced adhesives and composite matrices.
Corrosive;Irritant